molecular formula C12H24N2O5 B13669466 tert-Butyl (6-methylpiperidin-3-yl)carbamate carbonate

tert-Butyl (6-methylpiperidin-3-yl)carbamate carbonate

Cat. No.: B13669466
M. Wt: 276.33 g/mol
InChI Key: SZYZOKWSVXJZJN-UHFFFAOYSA-N
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Description

tert-Butyl (6-methylpiperidin-3-yl)carbamate carbonate is a chemical compound with the molecular formula C11H22N2O2. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-methylpiperidin-3-yl)carbamate carbonate typically involves the reaction of 6-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-methylpiperidin-3-yl)carbamate carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (6-methylpiperidin-3-yl)carbamate carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (6-methylpiperidin-3-yl)carbamate carbonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (6-methylpiperidin-3-yl)carbamate carbonate stands out due to its unique combination of a tert-butyl group, a piperidine ring, and a carbamate group. This structure imparts specific chemical and biological properties that make it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential in drug development further highlight its uniqueness .

Properties

Molecular Formula

C12H24N2O5

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl N-(6-methylpiperidin-3-yl)carbamate;carbonic acid

InChI

InChI=1S/C11H22N2O2.CH2O3/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4;2-1(3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14);(H2,2,3,4)

InChI Key

SZYZOKWSVXJZJN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)NC(=O)OC(C)(C)C.C(=O)(O)O

Origin of Product

United States

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